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4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline

Glass transition temperature Epoxy resin DDS curing

4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline, commonly designated N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenyl ether (4,4'-TGDDE), is a tetrafunctional glycidylamine-type epoxy resin built on a diphenyl ether backbone. It is structurally distinguished from the industry-standard TGDDM (tetraglycidyl diaminodiphenyl methane) by the presence of an oxygen ether bridge (–O–) in place of a methylene (–CH₂–) linkage between the two aromatic rings.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
CAS No. 105359-67-9
Cat. No. B022788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline
CAS105359-67-9
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(CC5CO5)CC6CO6
InChIInChI=1S/C24H28N2O5/c1-5-19(6-2-17(1)25(9-21-13-27-21)10-22-14-28-22)31-20-7-3-18(4-8-20)26(11-23-15-29-23)12-24-16-30-24/h1-8,21-24H,9-16H2
InChIKeyRBJHPSNJBPQGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-TGDDE (CAS 105359-67-9) – A High-Performance Tetrafunctional Epoxy with Differentiated Thermal and Processing Attributes for Scientific Procurement


4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline, commonly designated N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenyl ether (4,4'-TGDDE), is a tetrafunctional glycidylamine-type epoxy resin built on a diphenyl ether backbone . It is structurally distinguished from the industry-standard TGDDM (tetraglycidyl diaminodiphenyl methane) by the presence of an oxygen ether bridge (–O–) in place of a methylene (–CH₂–) linkage between the two aromatic rings. This molecular difference imparts quantifiable advantages in glass transition temperature (Tg), thermal degradation onset, residual char formation, and viscosity profile, as confirmed by independent vendor datasheets and peer-reviewed comparative thermal studies .

Why Substituting 4,4'-TGDDE (CAS 105359-67-9) with Generic Tetrafunctional Epoxies Compromises Key Performance Parameters


Tetrafunctional glycidylamine epoxy resins are not interchangeable commodities. A direct comparative study by Yu et al. demonstrates that when a mere methylene-to-ether bridge substitution is made (TGDDM → 4,4'-TGDDE), the 5% thermal degradation temperature shifts by 8 °C and the residual char yield at 580 °C increases by 1.3 percentage points. The vendor technical datasheets independently confirm an 8 °C elevation in Tg (DDS-cured) and a viscosity reduction of 1.5 Pa·s (50 °C) for 4,4'-TGDDE relative to TGDDM . Even the positional isomer 3,4'-TGDDE shows a lower Tg (251 °C vs 254 °C) . These systematic differences mean that substituting 4,4'-TGDDE with a structurally similar analog will alter cure profile, heat resistance, and char integrity – each of which is critical in high-temperature composite, adhesive, and encapsulation applications. The quantitative evidence below establishes exactly where 4,4'-TGDDE diverges from its closest competitors and why this divergence matters for informed procurement.

Quantitative Comparative Evidence for 4,4'-TGDDE (CAS 105359-67-9) Versus Closest Tetrafunctional Epoxy Analogs


Tg (Glass Transition Temperature) of 4,4'-TGDDE vs. TGDDM vs. 3,4'-TGDDE – All DDS-Cured

When cured with 4,4'-diaminodiphenylsulfone (DDS), 4,4'-TGDDE exhibits a Tg of 254 °C, which is 8 °C higher than the 246 °C obtained for TGDDM and 3 °C higher than the 251 °C of its positional isomer 3,4'-TGDDE under identical cure conditions . This 8 °C advantage over TGDDM represents approximately 3.3% improvement in heat deflection capability, directly translating to a wider service-temperature window for composites and adhesives operating above 200 °C.

Glass transition temperature Epoxy resin DDS curing

5% Thermal Degradation Temperature (T5%) – 4,4'-TGDDE vs. TGDDM vs. 3,4'-TGDDE (MNA-Cured)

In a direct comparative study employing methyl nadic anhydride (MNA) as the curing agent, Yu et al. reported that 4,4'-TGDDE reaches a 5% weight loss temperature (T5%) of 320 °C under nitrogen, compared to 312 °C for TGDDM and 317 °C for 3,4'-TGDDE. This places 4,4'-TGDDE 8 °C above TGDDM and 3 °C above the 3,4'-positional isomer in terms of initial thermal degradation threshold.

Thermal stability TGA Degradation onset

Residual Char Yield at 580 °C – 4,4'-TGDDE vs. TGDDM vs. 3,4'-TGDDE (MNA-Cured)

In the same SAMPE 2013 study, the residual char yield at 580 °C under nitrogen was reported as 26.0% for 4,4'-TGDDE, compared to 24.7% for TGDDM and 21.7% for 3,4'-TGDDE . This represents a 1.3 percentage-point advantage over TGDDM and a 4.3 percentage-point advantage over the 3,4'-isomer. Higher char yield correlates with superior flame-retardant behavior, as a greater fraction of the organic mass is retained as a carbonaceous barrier rather than released as combustible volatiles.

Char yield Flame retardancy Thermal degradation

Viscosity and Processability – 4,4'-TGDDE vs. TGDDM

The vendor technical datasheet reports a viscosity range of 3.0–4.0 Pa·s for 4,4'-TGDDE at 50 °C, compared to 3.5–5.5 Pa·s for TGDDM under identical test conditions . The upper bound of 4,4'-TGDDE (4.0 Pa·s) is 1.5 Pa·s below the upper bound of TGDDM (5.5 Pa·s), offering a narrower and lower viscosity window. This translates to improved fiber wet-out, reduced void content, and potentially lower solvent demand during prepreg or resin transfer molding (RTM) processing.

Viscosity Processability Composite fabrication

10% Thermal Degradation Onset (Td10) – 4,4'-TGDDE vs. 3,4'-TGDDE (DDS-Cured)

When cured with DDS, 4,4'-TGDDE exhibits a Td10 (temperature at 10% weight loss) of 353 °C [1]. This value is identical to that of the 3,4'-TGDDE isomer (also 353 °C) [2], indicating that the key thermal degradation advantage of 4,4'-TGDDE lies in its higher Tg and T5%, rather than in Td10 per se. The Td10 for TGDDM under comparable DDS-cure conditions was not reported in the available datasheets, precluding a direct Td10 comparison with that analog.

Thermal degradation onset TGA High-temperature stability

Wet-Hot Stability Ranking – 4,4'-TGDDE Compared with TGDDM and TGDDS

Zhang et al. investigated the hydrothermal stability of three tetraglycidyl aromatic diamine resins (TGDDE, TGDDM, TGDDS) using HPLC, FT-IR, DSC, and epoxy value titration [1]. The study established the wet-hot stability ranking as TGDDM ≈ TGDDE > TGDDS, indicating that water accelerates chemical degradation equally for TGDDE and TGDDM but the sulfone-containing TGDDS degrades more severely. This evidence demonstrates that 4,4'-TGDDE retains moisture-resistance parity with the aerospace-standard TGDDM, while outperforming the sulfur-containing TGDDS analog.

Hydrothermal stability Durability Water degradation

Best-Fit Application Scenarios for 4,4'-TGDDE (CAS 105359-67-9) Based on Comparative Quantitative Evidence


Aerospace Structural Composites Requiring Maximum Tg Above 250 °C and Low Void Content

The 8 °C Tg advantage of 4,4'-TGDDE over TGDDM (254 °C vs. 246 °C, DDS-cured) and its lower viscosity make it the resin of choice for carbon-fiber-reinforced structural components in next-generation aircraft and spacecraft, where service temperatures may intermittently exceed 230 °C. The lower viscosity enhances fiber wet-out in prepreg and resin-transfer molding (RTM) processes, reducing manufacturing defects and enabling thinner, lighter laminates.

High-Temperature Adhesive Formulations for Automotive and Rail Applications Demanding Long-Term Thermal Stability

With a T5% of 320 °C (MNA-cured) – 8 °C higher than TGDDM – and a Td10 of 353 °C (DDS-cured) [1], 4,4'-TGDDE is particularly suited for structural adhesives in electric vehicle battery enclosures, under-hood bonding, and rail vehicle interior panel assembly where prolonged exposure to 200 °C+ is anticipated and thermal decomposition must be avoided to maintain bond integrity.

Flame-Retardant Electronic Encapsulants and Mold Compounds

The 26.0% residual char yield of 4,4'-TGDDE at 580 °C (TGA, MNA-cured) exceeds that of TGDDM by 1.3 percentage points and 3,4'-TGDDE by 4.3 percentage points . This higher char formation promotes intrinsic flame retardancy, making 4,4'-TGDDE an ideal base resin for encapsulants used in power electronics, IGBT modules, and high-voltage connectors where halogen-free flame retardancy is increasingly mandated.

Carbon-Fiber Surface Sizing Agents for PPS and Other High-Performance Thermoplastic Composites

A Chinese patent study demonstrated that TGDDE used as a carbon fiber coating agent improves the impact strength of PPS/CF composites monotonically with increasing TGDDE loading [2]. The superior thermal stability of 4,4'-TGDDE ensures that the sizing layer survives the high processing temperatures of PPS (melting point ~280 °C) and other high-performance thermoplastics, enabling stronger fiber-matrix interfacial bonding.

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